IL-17 modulator 1 disodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

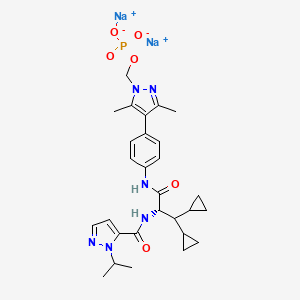

Fórmula molecular |

C28H35N6Na2O6P |

|---|---|

Peso molecular |

628.6 g/mol |

Nombre IUPAC |

disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate |

InChI |

InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1 |

Clave InChI |

PMFLGFBTYONBAO-ROPHLPQBSA-L |

SMILES isomérico |

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+] |

SMILES canónico |

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 1 Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of the IL-17 signaling pathway has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and synthesis of IL-17 Modulator 1 Disodium (B8443419), a novel, orally active small molecule designed to target the IL-17 pathway. This document will detail its chemical structure, synthesis, biological activity, and the experimental protocols utilized in its characterization, based on information disclosed in patent WO 2020127685 A1.

Discovery and Rationale

IL-17 Modulator 1 Disodium was developed as part of a research program focused on identifying orally bioavailable small molecules that can effectively inhibit the IL-17 signaling pathway. The primary rationale was to offer a more convenient and potentially safer alternative to the existing biologic therapies, which are typically administered via injection. The discovery process involved the screening of a library of amino-acid anilide derivatives for their ability to modulate IL-17 activity.

The lead compound, identified as Example 1 in the patent literature, demonstrated potent inhibitory activity in cellular assays. This compound, in its disodium salt form, is referred to as this compound.

Chemical Structure

The chemical structure of IL-17 Modulator 1 (the free acid form) is 2-((6-((3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methoxy)-7-methoxy-1-oxoisoindolin-2-yl)methyl)-6-(1H-pyrazol-1-yl)nicotinic acid. The disodium salt form is generated by reacting the carboxylic acid with two equivalents of a sodium base.

Synthesis

The synthesis of IL-17 Modulator 1 is a multi-step process involving the preparation of key intermediates followed by their assembly to yield the final compound. The following is a detailed description of the synthetic route as described in the patent literature.

Synthesis of Key Intermediates

Intermediate A: (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol

The synthesis of this pyrazole-containing intermediate is a critical starting point. While the patent provides the structure, the synthesis of similar pyrazole (B372694) derivatives often involves the condensation of a β-ketoester with a hydrazine (B178648) derivative, followed by functional group manipulations. For example, the synthesis of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, typically starts from the reaction of ethyl difluoroacetoacetate with triethyl orthoformate and subsequent cyclization with methylhydrazine. The resulting ester can then be reduced to the corresponding alcohol.

Intermediate B: 2-(chloromethyl)-6-methoxy-5-nitroisoindolin-1-one

This isoindolinone core is another crucial building block. Its synthesis generally involves the nitration of a substituted phthalic anhydride, followed by reduction and cyclization to form the isoindolinone ring system. Subsequent chlorination of a hydroxymethyl group at the 2-position would yield the desired intermediate.

Intermediate C: Methyl 6-(1H-pyrazol-1-yl)nicotinate

This substituted pyridine (B92270) intermediate can be synthesized through various methods, including the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with pyrazole.

Final Assembly: Synthesis of IL-17 Modulator 1

The final steps of the synthesis involve the coupling of these key intermediates:

-

Alkylation: Intermediate A is reacted with Intermediate B in the presence of a suitable base (e.g., sodium hydride) to form a new carbon-oxygen bond, linking the pyrazole methanol (B129727) to the isoindolinone core.

-

Reduction of the Nitro Group: The nitro group on the isoindolinone ring is reduced to an amine, typically using a reducing agent such as iron powder in the presence of an acid or through catalytic hydrogenation.

-

Amide Coupling: The resulting amine is then coupled with a derivative of Intermediate C (the corresponding carboxylic acid) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide bond.

-

Hydrolysis and Salt Formation: The methyl ester of the nicotinic acid moiety is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (B78521). Subsequent treatment with two equivalents of sodium hydroxide or sodium methoxide (B1231860) yields this compound.

Biological Activity and Data Presentation

This compound has been characterized through a series of in vitro assays to determine its potency and efficacy in modulating the IL-17 signaling pathway. The key quantitative data from these assays are summarized in the table below.

| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 (nM) |

| IL-17A-induced IL-6 Production | Human Dermal Fibroblasts | IL-6 levels in supernatant | 15 |

| IL-17A-induced GROα Production | A549 (Human Lung Carcinoma) | GROα (CXCL1) levels in supernatant | 22 |

| IL-17 Signaling Pathway Reporter Assay | HEK293 cells | Luciferase activity | 10 |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

IL-17A-induced IL-6 Production Assay in Human Dermal Fibroblasts

-

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Fibroblasts are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

-

The culture medium is then replaced with serum-free DMEM for 24 hours to induce quiescence.

-

Cells are pre-incubated with various concentrations of this compound (or vehicle control) for 1 hour.

-

Recombinant human IL-17A is then added to a final concentration of 50 ng/mL to stimulate the cells.

-

After 24 hours of incubation, the cell culture supernatants are collected.

-

-

Data Analysis: The concentration of IL-6 in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

IL-17 Signaling Pathway Reporter Assay

-

Cell Line and Reagents: A stable HEK293 cell line co-expressing the human IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) and containing a luciferase reporter gene under the control of an NF-κB response element is used.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.

-

Cells are pre-treated with serial dilutions of this compound for 1 hour.

-

Recombinant human IL-17A is added to a final concentration of 20 ng/mL.

-

The plates are incubated for 6 hours at 37°C.

-

-

Data Analysis: Luciferase activity is measured using a commercial luciferase assay system and a luminometer. The EC50 value is determined from the dose-response curve.

Visualizations

IL-17 Signaling Pathway

Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.

Experimental Workflow for IL-6 Production Assay

Caption: Workflow for the in vitro IL-6 production assay.

Logical Relationship of Discovery Process

Caption: Logical flow of the discovery process for this compound.

Conclusion

This compound represents a promising orally active small molecule for the treatment of IL-17-mediated diseases. The information presented in this guide, derived from publicly available patent literature, provides a detailed technical overview of its discovery, synthesis, and in vitro characterization. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this novel IL-17 modulator.

An In-Depth Technical Guide to IL-17 Modulator 1 Disodium and its Role in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a key cytokine implicated in the pathogenesis of numerous autoimmune diseases, making it a prime target for therapeutic intervention. While several monoclonal antibodies targeting the IL-17 pathway have been approved, the development of orally bioavailable small molecule inhibitors remains a significant area of research. This technical guide focuses on IL-17 modulator 1 disodium (B8443419), an orally active, small molecule IL-17 modulator identified from patent WO 2020127685 A1. This document provides a comprehensive overview of the IL-17 signaling pathway, the rationale for its inhibition in autoimmune diseases, and a detailed, though speculative, guide to the potential experimental evaluation of a compound like IL-17 modulator 1 disodium, based on publicly available information and established methodologies for similar molecules. As specific preclinical and clinical data for this compound are not publicly available, this guide leverages information from the originating patent and the broader field of oral IL-17 inhibitors to present a framework for its characterization and development.

Introduction: The Role of IL-17 in Autoimmunity

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are potent pro-inflammatory mediators primarily produced by T helper 17 (Th17) cells, but also by other immune cells such as γδ T cells and innate lymphoid cells.[1][2] These cytokines play a crucial role in host defense against extracellular pathogens. However, their dysregulation is a key driver of the chronic inflammation and tissue damage characteristic of many autoimmune diseases.[2][3]

IL-17A and IL-17F exert their effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC, which is expressed on a wide variety of cell types, including epithelial cells, fibroblasts, and endothelial cells.[1] This binding initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which in turn recruit neutrophils and other immune cells to the site of inflammation, amplifying the inflammatory response.[1][4]

The pathogenic role of the IL-23/IL-17 axis has been well-established in a range of autoimmune conditions, including:

-

Psoriasis: IL-17 drives keratinocyte hyperproliferation and the formation of psoriatic plaques.[5]

-

Psoriatic Arthritis (PsA) and Ankylosing Spondylitis (AS): IL-17 contributes to joint inflammation, synovitis, and bone erosion.[5]

-

Rheumatoid Arthritis (RA): In RA, IL-17A contributes to synovitis and joint destruction by acting on synoviocytes and osteoblasts.[6]

-

Multiple Sclerosis (MS): The IL-23/IL-17 axis is implicated in the neuroinflammation that characterizes MS, with IL-23 being critical for the development of pathogenic Th17 cells in the experimental autoimmune encephalomyelitis (EAE) animal model.[2][5]

Given its central role in these pathologies, targeting the IL-17 pathway presents a compelling therapeutic strategy. While monoclonal antibodies that neutralize IL-17A (e.g., secukinumab, ixekizumab) or its receptor (e.g., brodalumab) have demonstrated significant clinical efficacy, they require parenteral administration.[5] This has driven the search for orally active small molecule inhibitors that could offer greater convenience and potentially different pharmacokinetic and pharmacodynamic profiles.

This compound: A Novel Oral IL-17 Modulator

This compound is an orally active, small molecule IL-17 modulator that has been identified from patent WO 2020127685 A1. This patent describes a series of amino-acid anilides as modulators of IL-17. While specific preclinical and clinical data for a compound explicitly named "this compound" are not available in the public domain, the patent provides the foundational information for this class of compounds. The intended therapeutic indications for this modulator include psoriasis, ankylosing spondylitis, and psoriatic arthritis.

The development of an oral IL-17 inhibitor like this compound represents a significant advancement in the field, potentially offering an alternative to injectable biologics.

Signaling Pathways and Experimental Workflows

IL-17 Signaling Pathway

The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade, as depicted in the diagram below. A key adaptor protein, Act1 (NF-κB activator 1), is recruited to the receptor, which in turn recruits TRAF6 (TNF receptor-associated factor 6). This complex activates downstream kinases, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the MAPK (mitogen-activated protein kinase) pathways. These transcription factors then drive the expression of various pro-inflammatory genes.

References

- 1. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]

- 2. Google Patents [patents.google.com]

- 3. patentscope.wipo.int [patentscope.wipo.int]

- 4. epo.org [epo.org]

- 5. US12111859B2 - Enterprise generative artificial intelligence architecture - Google Patents [patents.google.com]

- 6. PATENTSCOPE [wipo.int]

An In-Depth Technical Guide to the Inhibition of the IL-17 Signaling Pathway by IL-17 Modulator 1 Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IL-17 modulator 1 disodium (B8443419), a novel small molecule inhibitor targeting the interleukin-17 (IL-17) signaling pathway. This document details the core signaling cascade, presents quantitative data on inhibitor potency, outlines key experimental protocols for assessing modulation, and provides visual representations of the underlying biological and experimental processes.

Core Concepts: The IL-17 Signaling Pathway

Interleukin-17 is a pro-inflammatory cytokine that plays a critical role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 signaling cascade is initiated when the IL-17A homodimer, or its heterodimer with IL-17F, binds to a receptor complex composed of IL-17RA and IL-17RC subunits.[3] This binding event triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1 (CIKS).[4][5]

Act1 is a crucial mediator that connects the receptor to downstream signaling molecules.[4] It facilitates the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, and p38).[6][7][8] The activation of these pathways leads to the transcription and expression of a wide array of pro-inflammatory genes, such as cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases, which drive inflammatory responses and tissue damage.[9][10]

IL-17 Modulator 1 Disodium: A Novel Inhibitor

This compound is an orally active, small molecule modulator of IL-17, identified from the patent WO 2020127685.[11][12] As a small molecule, it offers potential advantages over biologic therapies, such as monoclonal antibodies, including oral administration and potentially improved tissue penetration.[13] This modulator belongs to a class of amino-acid anilide derivatives designed to interfere with the IL-17 signaling pathway.[3]

Mechanism of Action

While the precise binding site of this compound is not explicitly detailed in the public domain, small molecule IL-17 inhibitors are generally designed to disrupt the protein-protein interaction between IL-17A and its receptor, IL-17RA.[13] By binding to IL-17A, these modulators can allosterically induce conformational changes that prevent its association with the receptor, thereby inhibiting the initiation of the downstream inflammatory cascade.

Quantitative Data: Potency of Small Molecule IL-17 Modulators

Direct quantitative data for "this compound" is not publicly available. However, data from related patents for similar small molecule IL-17 modulators, such as imidazotriazine derivatives, provide a strong indication of the potency of this class of inhibitors. The table below summarizes representative data from these patents.

| Compound Class | Assay Type | Cell Line | Endpoint Measured | Potency (pIC50/IC50/EC50) | Patent/Source |

| Imidazotriazine Derivative | IL-17A and TNF-α-induced IL-6 release | Normal Human Dermal Fibroblasts (NHDF) | IL-6 release | pIC50 = 8.4 | WO 2024017880[14][15] |

| Imidazotriazine Derivative | IL-17A-induced IL-6 release | Human Dermal Fibroblasts (HDF) | IL-6 release | pIC50 = 8.6 | WO 2023275301[16] |

| Phenyl-glycine Amide Derivative | IL-17-induced SEAP reporter gene activity | HEK-Blue™ IL-17 Cells | SEAP activity | IC50 = 3.6 nM | WO 2024115662 |

| Imidazole Derivative | IL-17-induced SEAP reporter gene activity | HEK-Blue™ IL-17 Cells | SEAP activity | EC50 = 2.6 nM | WO 2023166172[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of small molecule IL-17 modulators.

IL-17A-Induced IL-6 Release Assay in Human Dermal Fibroblasts

This assay is a cornerstone for evaluating the functional inhibition of the IL-17 signaling pathway.

-

Objective: To quantify the ability of a test compound to inhibit the production of IL-6 by human dermal fibroblasts stimulated with IL-17A, often in the presence of a co-stimulant like TNF-α to enhance the signal.

-

Cell Line: Primary Normal Human Dermal Fibroblasts (NHDF) or Human Dermal Fibroblasts (HDF).

-

Materials:

-

NHDF or HDF cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

Recombinant human TNF-α (optional co-stimulant)

-

Test compound (e.g., this compound)

-

IL-6 ELISA kit or Homogeneous Time-Resolved FRET (HTRF) IL-6 assay kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed NHDF or HDF cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Aspirate the medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

-

Prepare a stimulation solution containing IL-17A (e.g., 10 ng/mL) and, if applicable, TNF-α (e.g., 1 ng/mL) in cell culture medium.

-

Add the stimulation solution to the wells containing the test compound and cells. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

Incubate the plates for 24-48 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using an ELISA or HTRF assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of IL-6 production against the logarithm of the test compound concentration.

-

Calculate the IC50 or pIC50 value from the dose-response curve.

-

NF-κB Activation Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key downstream effector of IL-17.

-

Objective: To determine if the test compound inhibits IL-17-induced activation of the NF-κB transcription factor.

-

Cell Line: HEK293 cells stably transfected with an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase). HEK-Blue™ IL-17 cells are a commercially available option.[8]

-

Materials:

-

HEK-Blue™ IL-17 cells or equivalent

-

Cell culture medium

-

Recombinant human IL-17A

-

Test compound

-

SEAP or luciferase detection reagent

-

96-well cell culture plates

-

-

Procedure:

-

Plate the reporter cells in 96-well plates.

-

Add serial dilutions of the test compound.

-

Stimulate the cells with an appropriate concentration of IL-17A.

-

Incubate for 16-24 hours.

-

Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of reporter activity for each compound concentration.

-

Determine the IC50 or EC50 value from the resulting dose-response curve.

-

MAPK Phosphorylation Assay (Western Blot)

This assay assesses the effect of the modulator on the activation of the MAPK pathway.

-

Objective: To detect the levels of phosphorylated (activated) p38, ERK, and JNK in response to IL-17 stimulation in the presence or absence of the test compound.

-

Cell Line: HeLa cells, primary fibroblasts, or other IL-17 responsive cell lines.

-

Materials:

-

Selected cell line

-

Recombinant human IL-17A

-

Test compound

-

Lysis buffer

-

Primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to near confluency.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate with IL-17A for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

-

Visualizations

IL-17 Signaling Pathway and Inhibition by Modulator 1 Disodium

Caption: IL-17 signaling pathway and the point of inhibition.

Experimental Workflow for Evaluating IL-17 Modulator Efficacy

Caption: Workflow for assessing IL-17 modulator efficacy in vitro.

Logical Relationship of the Inhibition Mechanism

Caption: Mechanism of action for IL-17 small molecule inhibitors.

References

- 1. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]

- 2. WO2014066726A2 - Compounds for modulating il-17 - Google Patents [patents.google.com]

- 3. WO2024218030A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]

- 4. This compound | IL-17调制器 | MCE [medchemexpress.cn]

- 5. IL-17 modulators reported in Leo Pharma patent | BioWorld [bioworld.com]

- 6. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]

- 7. UCB SA Patent: Dual-Specific IL-17A and IL-17F Antibody Therapy [pharmaceutical-technology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. UCB reports new IL-17 modulators | BioWorld [bioworld.com]

- 11. UCB reports new IL-17 modulators | BioWorld [bioworld.com]

- 12. UCB describes IL-17 modulators for autoimmune and inflammatory disorders | BioWorld [bioworld.com]

- 13. Leo Pharma patents new IL-17 modulators | BioWorld [bioworld.com]

- 14. Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Preclinical Evaluation of an IL-17 Modulator in Ankylosing Spondylitis Models

Disclaimer: The compound "IL-17 modulator 1 disodium" is not a publicly recognized designation. This document serves as a representative technical guide based on preclinical studies of well-characterized IL-17A inhibitors in established animal models of ankylosing spondylitis (AS) and spondyloarthritis (SpA). The data and protocols presented are synthesized from published literature to model the evaluation of a novel IL-17A modulating compound.

Executive Summary

Ankylosing spondylitis is a chronic inflammatory disease primarily affecting the axial skeleton, characterized by inflammation and pathological new bone formation. The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical pathway in the pathogenesis of AS.[1] IL-17A, a key cytokine in this pathway, promotes inflammation, recruits neutrophils, and has been shown to stimulate osteoblastic differentiation, directly linking inflammation to the characteristic bone formation seen in AS.[1] This guide details the preclinical assessment of a representative IL-17A modulator, hereafter referred to as "IL-17 Modulator 1," in a highly relevant animal model of spondyloarthritis.

The primary model utilized is the HLA-B27/human β2-microglobulin (hβ2m) transgenic rat , which develops spondylitis and arthritis that mimics human disease upon immunological challenge.[1][2] This guide outlines the experimental protocols for disease induction, therapeutic intervention, and subsequent efficacy evaluation through clinical, histological, and imaging-based endpoints. The presented data, structured for clarity and comparison, demonstrates the potential of IL-17A modulation to ameliorate both the inflammatory and osteoproliferative features of the disease.

Core Signaling Pathway: The IL-23/IL-17 Axis in Ankylosing Spondylitis

The IL-23/IL-17 axis is a central driver of AS pathology. IL-23, produced by activated myeloid cells, promotes the development and expansion of IL-17-producing cells, including T helper 17 (Th17) cells and other innate lymphoid cells. These cells release IL-17A, which acts on various cell types such as fibroblasts, endothelial cells, and osteoblasts.[1] This stimulation leads to the production of pro-inflammatory mediators (e.g., TNF-α, IL-6), recruitment of inflammatory cells, and the promotion of osteogenesis, culminating in the clinical manifestations of AS.[1]

Figure 1: IL-17 Signaling Pathway in Ankylosing Spondylitis and Point of Intervention.

Experimental Protocols

Animal Model: HLA-B27/hβ2m Transgenic Rat

-

Strain: Lewis rats transgenic for HLA-B27 and human β2-microglobulin.

-

Rationale: This model is highly relevant as HLA-B27 is a major genetic risk factor for human AS. These rats develop spontaneous inflammatory colitis, and upon immunization with certain bacterial antigens, they develop spondylitis and peripheral arthritis with features of enthesitis and new bone formation, closely mimicking the human disease.[2][3]

-

Housing: Animals are housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Spondyloarthritis Induction Protocol

-

Antigen Preparation: Heat-inactivated Mycobacterium tuberculosis (MT) is suspended in incomplete Freund's adjuvant or saline.

-

Immunization: At an age of 12-16 weeks, rats are immunized via a single intracutaneous injection at the base of the tail with the prepared MT suspension to induce the SpA phenotype.[2][3]

-

Disease Monitoring: Following immunization, animals are monitored 2-3 times per week for signs of disease. This includes body weight measurement, clinical scoring of peripheral arthritis (ankles), and assessment of spondylitis development.[4][5]

Treatment Regimen

-

Prophylactic Study:

-

Objective: To assess the ability of IL-17 Modulator 1 to prevent or delay the onset of SpA.

-

Protocol: Treatment with IL-17 Modulator 1 (e.g., 10 mg/kg, subcutaneous injection, twice weekly) or vehicle control is initiated 24 hours prior to MT immunization and continued for the duration of the study (e.g., 8 weeks).

-

-

Therapeutic Study:

-

Objective: To evaluate the efficacy of IL-17 Modulator 1 in treating established disease.

-

Protocol: Treatment is initiated once animals develop clear signs of arthritis (e.g., a clinical score of ≥2). Animals are randomized into treatment (IL-17 Modulator 1) and vehicle control groups. Dosing continues for a predefined period (e.g., 4-6 weeks).[1]

-

Efficacy Assessment Methods

-

Clinical Arthritis Score: Peripheral arthritis in the ankle joints is scored on a scale of 0-4 per paw, based on the degree of swelling, erythema, and joint rigidity.[4][5]

-

0 = No signs of arthritis.

-

1 = Mild swelling and/or erythema of the digits.

-

2 = Moderate swelling and erythema of the paw.

-

3 = Severe swelling and erythema of the entire paw.

-

4 = Severe swelling with joint deformity and/or ankylosis.

-

-

Joint Thickness: Ankle joint thickness is measured using a digital caliper as a quantitative measure of inflammation.[4][5]

-

Histological Analysis: At the study endpoint, ankle and spine tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess:

-

Inflammation: Infiltration of inflammatory cells into the synovium and entheses.

-

Bone Erosion: Destruction of bone surfaces.

-

New Bone Formation: Pathological periosteal bone growth and enthesophyte formation.

-

-

Micro-Computed Tomography (Micro-CT): High-resolution imaging of the spine and ankle joints is performed to quantify structural changes, including bone volume, bone mineral density, bone erosion, and new bone formation.[1]

Experimental Workflow and Data Presentation

The overall workflow for a preclinical study is depicted below. This process ensures a systematic evaluation from disease induction through to multi-modal endpoint analysis.

Figure 2: Representative Experimental Workflow for Preclinical Efficacy Testing.

Quantitative Data Summary

The following tables present representative quantitative data from a prophylactic study design in the HLA-B27 transgenic rat model.

Table 1: Clinical Assessment of Peripheral Arthritis at Week 6 Post-Induction

| Group (n=10/group) | Mean Arthritis Score (± SEM) | Mean Joint Thickness (mm ± SEM) |

| Vehicle Control | 3.1 ± 0.4 | 4.2 ± 0.3 |

| IL-17 Modulator 1 (10 mg/kg) | 1.2 ± 0.3 | 2.8 ± 0.2 |

| p < 0.01 vs. Vehicle Control |

Table 2: Histopathological and Micro-CT Analysis of Joints at Study Endpoint (Week 8)

| Group (n=10/group) | Histological Inflammation Score (0-3) | Histological New Bone Formation Score (0-3) | Micro-CT Bone Volume (mm³) |

| Vehicle Control | 2.6 ± 0.3 | 2.2 ± 0.2 | 15.7 ± 1.1 |

| IL-17 Modulator 1 (10 mg/kg) | 0.9 ± 0.2 | 0.7 ± 0.1 | 11.3 ± 0.8 |

| p < 0.05, *p < 0.01 vs. Vehicle Control |

Mechanism of Action and Logical Relationships

IL-17 Modulator 1 is designed to be a high-affinity neutralizing agent that specifically targets the IL-17A cytokine. By binding to IL-17A, it prevents the cytokine from engaging with its cell surface receptor complex (IL-17RA/IL-17RC). This blockade is the critical step that interrupts the downstream signaling cascade responsible for inflammation and tissue pathology in AS.

Figure 3: Mechanism of Action of IL-17 Modulator 1.

Conclusion

The preclinical data generated in the HLA-B27 transgenic rat model of spondyloarthritis strongly support the therapeutic potential of IL-17 Modulator 1 for the treatment of ankylosing spondylitis. Prophylactic administration significantly delayed disease onset and reduced the severity of both peripheral arthritis and axial inflammation. Crucially, the inhibition of IL-17A was associated with a marked reduction in pathological new bone formation, a key and often irreversible feature of AS.[1] These findings validate the critical role of IL-17A in the pathogenesis of SpA and provide a robust rationale for the clinical development of IL-17 Modulator 1 as a targeted therapy for patients with ankylosing spondylitis.

References

- 1. Interleukin-17A Inhibition Diminishes Inflammation and New Bone Formation in Experimental Spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide-based vaccine targeting IL17A attenuates experimental spondyloarthritis in HLA-B27 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. rmdopen.bmj.com [rmdopen.bmj.com]

- 5. researchgate.net [researchgate.net]

The Quest for Oral Bioavailability in Small Molecule IL-17 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While biologic therapies targeting IL-17 have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors remains a key objective to improve patient convenience and accessibility. This technical guide provides an in-depth overview of the landscape of oral small molecule IL-17 inhibitors, focusing on their pharmacokinetic profiles and the experimental methodologies used to assess their oral bioavailability.

The IL-17 Signaling Pathway: A Pro-Inflammatory Cascade

Interleukin-17A (IL-17A), a key member of the IL-17 family, is a homodimeric cytokine primarily produced by T helper 17 (Th17) cells.[1][2] Upon binding to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, on the surface of target cells such as keratinocytes and fibroblasts, a downstream signaling cascade is initiated.[1][3][4] This cascade involves the recruitment of the adaptor protein Act1, which in turn activates various downstream signaling molecules, including TRAF6 and the NF-κB pathway.[1] The culmination of this signaling is the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which drive the inflammatory response characteristic of several autoimmune diseases.[2][3]

Figure 1: Simplified IL-17A Signaling Pathway.

Challenges in Developing Orally Bioavailable IL-17 Inhibitors

The development of orally active small molecules that can disrupt the large, flat protein-protein interaction (PPI) between IL-17A and its receptor is a significant challenge.[5] Many early small molecule inhibitors have faced difficulties in achieving adequate oral bioavailability due to factors such as poor solubility, low permeability, and significant first-pass metabolism.[6][7] Overcoming these hurdles requires a multi-pronged approach involving medicinal chemistry optimization, advanced formulation strategies, and a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Current Landscape of Oral Small Molecule IL-17 Inhibitors

Several pharmaceutical companies are actively developing oral small molecule IL-17 inhibitors, with a few candidates progressing into clinical trials. The table below summarizes the publicly available pharmacokinetic data for some of these compounds.

| Compound | Developer | Target | Development Phase | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) | Species |

| LY3509754 | Eli Lilly | IL-17A | Phase I | 1.5 - 3.5 | 11.4 - 19.1 | N/A | Human |

| AN-1605 | Anew Therapeutics | IL-17A | Preclinical | N/A | 3.48 | 69 | Mouse |

| 1.87 | 45 | Rat | |||||

| 9.2 | 101 | Dog | |||||

| ASC50 | Ascletis Pharma | IL-17 | Phase I | N/A | N/A | N/A | N/A |

| Cedirogant (ABBV-157) | AbbVie | RORγt (indirectly inhibits IL-17) | Phase I | N/A | N/A | N/A | Human |

N/A: Not available in public domain. [8][9][10][11][12]

Experimental Protocols for Assessing Oral Bioavailability

A rigorous assessment of oral bioavailability is crucial in the development of any oral drug candidate. This typically involves a combination of in vitro and in vivo studies.

In Vitro Permeability Assays

These assays provide an early indication of a compound's potential for intestinal absorption.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane.[13] It is a cost-effective method for initial screening of large numbers of compounds.

-

Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial layer resembling the small intestine.[14][15] This model can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of intestinal permeability.[14]

In Vivo Pharmacokinetic Studies

These studies in animal models are essential for determining the absolute oral bioavailability and other key pharmacokinetic parameters.

-

Animal Models: Rodents (mice and rats) and non-rodents (dogs and non-human primates) are commonly used.[16][17] The choice of species depends on factors such as metabolic similarity to humans.

-

Dosing and Sampling: The compound is administered orally (e.g., via gavage) and intravenously to different groups of animals.[4] Blood samples are collected at various time points post-dosing.[18]

-

Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][19][20] This method offers high sensitivity and selectivity for accurate drug quantification.[8][19]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

-

Oral Bioavailability (F%): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[21]

-

Figure 2: Typical Experimental Workflow for Oral Bioavailability Assessment.

Conclusion

The development of orally bioavailable small molecule IL-17 inhibitors represents a significant advancement in the treatment of autoimmune diseases. While challenges remain, particularly in overcoming the hurdles of targeting protein-protein interactions and achieving favorable pharmacokinetic profiles, the progress made in recent years is promising. A thorough understanding of the IL-17 signaling pathway, coupled with a robust and systematic approach to assessing oral bioavailability through a combination of in vitro and in vivo experimental protocols, is essential for the successful development of these next-generation therapies. As more candidates progress through clinical development, the prospect of a convenient and effective oral treatment for IL-17-mediated diseases is becoming an increasingly tangible reality.

References

- 1. drughunter.com [drughunter.com]

- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 3. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances | MDPI [mdpi.com]

- 8. jchps.com [jchps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Preclinical Efficacy Evaluation of Antipsoriatic Drugs Targeting IL-17 - Ace Therapeutics [acetherapeutics.com]

- 13. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 15. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. jpionline.org [jpionline.org]

- 18. fda.gov [fda.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]

- 21. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IL-17A/IL-17RA Protein-Protein Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1] IL-17A exerts its biological effects by binding to its cell surface receptor, IL-17RA, initiating a signaling cascade that drives the production of inflammatory mediators. The critical role of the IL-17A/IL-17RA interaction has made it a prime target for therapeutic intervention. While monoclonal antibodies targeting this pathway have demonstrated significant clinical efficacy, their limitations, such as parenteral administration and potential for immunogenicity, have spurred the development of small molecule, peptide, and macrocyclic inhibitors that can disrupt this protein-protein interaction (PPI).[1] This guide provides a comprehensive technical overview of the current landscape of IL-17A/IL-17RA PPI inhibitors, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their discovery and characterization.

The IL-17A Signaling Pathway

IL-17A, a homodimeric cytokine, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6 (TNF receptor-associated factor 6). This initiates downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[3][4][5][6]

Inhibitors of the IL-17A/IL-17RA Interaction

A diverse range of molecules has been developed to inhibit the IL-17A/IL-17RA PPI. These can be broadly categorized into peptides, macrocycles, and small molecules.

Peptide Inhibitors

Peptide-based inhibitors have been identified through techniques like phage display. A notable example is the High-Affinity Peptide (HAP), a 15-residue linear peptide that binds specifically to IL-17A.[7][8] Structural studies have revealed that two HAP molecules bind symmetrically to one IL-17A dimer. The N-terminal region of HAP forms a β-strand that inserts between the two IL-17A monomers, while the C-terminal α-helix directly occludes the binding site for IL-17RA.[7][8]

Macrocyclic Inhibitors

Macrocycles represent a promising class of inhibitors that bridge the gap between small molecules and larger biologics. They offer the potential for high affinity and specificity, combined with improved pharmacokinetic properties compared to linear peptides. Companies like Ensemble Therapeutics (now part of Boehringer Ingelheim) and Pfizer have developed macrocyclic inhibitors of the IL-17A/IL-17RA interaction.[5] These macrocycles have been shown to bind to the IL-17A homodimer interface, disrupting the interaction with IL-17RA.[5]

Small Molecule Inhibitors

The discovery of orally bioavailable small molecule inhibitors is a major goal in the field. Several pharmaceutical companies, including UCB Biopharma, Eli Lilly, and Leo Pharma, have active programs to develop such compounds.[9] These small molecules are designed to bind to pockets on the surface of IL-17A or IL-17RA, thereby preventing the formation of the signaling complex. For instance, compounds with spirocyclic 2-oxoindoline and fused bicyclic imidazole (B134444) scaffolds have been reported to inhibit the IL-17A/IL-17RA PPI with IC50 values in the nanomolar to micromolar range.[9]

References

- 1. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]

- 3. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]

- 4. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrolide Inspired Macrocycles as Modulators of the IL-17A/IL-17RA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for IL-17 Modulator 1 Disodium: A Novel Oral Modulator for Inflammatory Diseases

For Research Use Only

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 signaling pathway, primarily mediated by the IL-17A and IL-17F isoforms, drives tissue inflammation by inducing the production of other inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the recruitment of neutrophils and other immune cells.[1][4] IL-17 modulator 1 disodium (B8443419) is an orally active, small molecule inhibitor of IL-17, identified from patent WO 2020127685.[5][6][7] This document provides detailed experimental protocols for the in vitro and in vivo evaluation of IL-17 modulator 1 disodium, designed for researchers, scientists, and drug development professionals.

IL-17 Signaling Pathway

The binding of IL-17A or IL-17F to the IL-17 receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This involves the recruitment of the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of key transcription factors such as NF-κB and the MAPK pathway. This signaling cascade culminates in the expression of various pro-inflammatory genes.[4]

In Vitro Efficacy Assessment

IL-17A-Induced IL-6 Release in Human Dermal Fibroblasts (HDFs)

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 from HDFs stimulated with IL-17A.

Experimental Workflow:

Protocol:

-

Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in appropriate media. Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of test concentrations.

-

Pre-treatment: Pre-incubate the HDFs with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with recombinant human IL-17A (e.g., 100 ng/mL) and TNF-α (e.g., 10 ng/mL) to synergistically induce a robust inflammatory response.[8] Include appropriate controls: vehicle control (no compound, with stimulation) and negative control (no compound, no stimulation).

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.

-

ELISA: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of the modulator relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Quantitative Data Summary (Hypothetical):

| Compound | Target Cell | Stimulant | Measured Cytokine | IC50 (nM) |

| This compound | HDFs | IL-17A/TNF-α | IL-6 | 15.5 |

| Secukinumab (Reference) | HDFs | IL-17A/TNF-α | IL-6 | 5.2 |

In Vivo Efficacy Assessment

Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This model is widely used to evaluate the efficacy of anti-psoriatic compounds as it recapitulates key features of human psoriasis, driven by the IL-23/IL-17 axis.[9][10][11]

Protocol:

-

Animals: Use 8-10 week old female BALB/c or C57BL/6 mice.[11]

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Induction of Psoriasis-like Inflammation:

-

Shave the dorsal skin of the mice.

-

Topically apply 62.5 mg of 5% imiquimod cream (Aldara) daily to the shaved back for 5-7 consecutive days.[10]

-

-

Treatment:

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily, starting from the first day of imiquimod application.

-

Include a vehicle control group (receiving the vehicle used to formulate the modulator) and a positive control group (e.g., an approved IL-17 inhibitor).

-

-

Clinical Scoring:

-

Evaluate the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the total clinical score.[9]

-

-

Sample Collection and Analysis (at the end of the study):

-

Histology: Collect skin biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize skin tissue or collect serum to measure the levels of IL-17A, IL-22, and other relevant cytokines by ELISA or multiplex assay.[12]

-

Gene Expression: Extract RNA from skin tissue to analyze the expression of inflammatory genes (e.g., Il17a, Il6, S100a7) by RT-qPCR.

-

Quantitative Data Summary (Hypothetical):

| Treatment Group (Oral) | Dose (mg/kg) | Mean Clinical Score (Day 7) | Epidermal Thickness (µm) | Skin IL-17A Level (pg/mg tissue) |

| Vehicle Control | - | 9.8 ± 1.2 | 120.5 ± 15.2 | 850.3 ± 95.7 |

| This compound | 10 | 6.5 ± 0.9 | 85.2 ± 10.1 | 540.1 ± 60.2 |

| This compound | 30 | 3.2 ± 0.5 | 45.8 ± 5.6 | 210.6 ± 25.8 |

| This compound | 100 | 1.5 ± 0.3 | 25.1 ± 3.9 | 95.4 ± 12.3 |

| Positive Control | - | 2.1 ± 0.4 | 30.5 ± 4.1 | 110.2 ± 15.1 |

Safety and Toxicology

Preclinical safety and toxicology studies should be conducted in accordance with regulatory guidelines. These studies typically include in vitro assessments (e.g., hERG liability) and in vivo studies in at least two species (one rodent, one non-rodent) to determine the no-observed-adverse-effect level (NOAEL) and to identify potential target organs of toxicity.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound. The in vitro cell-based assay provides a quantitative measure of the compound's potency in inhibiting a key downstream effect of IL-17 signaling. The in vivo imiquimod-induced psoriasis model allows for the assessment of the compound's efficacy in a disease-relevant context. These experiments are crucial for characterizing the pharmacological profile of this novel, orally available IL-17 modulator and for guiding its further development as a potential therapeutic for IL-17-mediated inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of IL-17 inhibitors for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Guidelines for the Use of Interleukin-17 Inhibitors for Psoriasis in the United States, Britain, and Europe: A Critical Appraisal and Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ultraviolet B Inhibits IL-17A/TNF-α-Stimulated Activation of Human Dermal Fibroblasts by Decreasing the Expression of IL-17RA and IL-17RC on Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Profiling of IL-17 Modulator 1 Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 signaling pathway is a key driver of inflammation, primarily through the induction of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[3] IL-17A, the most well-characterized member of the IL-17 family, signals through a receptor complex composed of IL-17RA and IL-17RC subunits.[4][5] This interaction triggers downstream signaling cascades involving NF-κB and MAPK pathways, leading to the expression of inflammatory mediators.[6][7]

IL-17 modulator 1 disodium (B8443419) is an orally active and highly efficacious modulator of IL-17.[8] These application notes provide a comprehensive overview of the in vitro assays required to characterize the activity and mechanism of action of IL-17 modulator 1 disodium. The following protocols are designed to be detailed and robust, enabling researchers to generate high-quality, reproducible data.

IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the production of pro-inflammatory molecules. Understanding this pathway is critical for designing and interpreting in vitro assays for IL-17 modulators.

Caption: IL-17 Signaling Cascade.

Experimental Protocols

IL-17A-Induced IL-6 Production Assay

This cell-based assay is a fundamental method to assess the functional inhibition of the IL-17 signaling pathway. IL-17A stimulation of fibroblasts or epithelial cells leads to the robust production of IL-6, a key pro-inflammatory cytokine.

Principle: To quantify the inhibitory effect of this compound on IL-17A-induced IL-6 secretion from a responsive cell line.

Methodology:

-

Cell Culture:

-

Culture human dermal fibroblasts (HDFs) or a human epithelial cell line such as HeLa in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium (DMEM with 2% FBS).

-

Remove the culture medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

-

-

IL-17A Stimulation:

-

Add recombinant human IL-17A to each well to a final concentration of 50 ng/mL.

-

Include appropriate controls: vehicle control (no compound, no IL-17A), and positive control (no compound, with IL-17A).

-

Incubate the plate for 24 hours at 37°C.

-

-

IL-6 Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Presentation:

| Concentration of this compound (nM) | IL-6 Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 10.5 | 0 |

| 0 (IL-17A only) | 1550.2 | 0 |

| 1 | 1240.8 | 20.0 |

| 10 | 775.1 | 50.0 |

| 100 | 155.0 | 90.0 |

| 1000 | 31.0 | 98.0 |

Experimental Workflow:

Caption: Workflow for IL-17A-Induced IL-6 Assay.

IL-17RA/IL-17A Binding Assay

This biochemical assay determines if this compound directly interferes with the binding of IL-17A to its receptor, IL-17RA.

Principle: To measure the direct interaction between IL-17A and IL-17RA and to quantify the inhibitory potential of the test compound on this interaction using an ELISA-based format.

Methodology:

-

Plate Coating:

-

Coat a 96-well high-binding microplate with recombinant human IL-17RA at a concentration of 1 µg/mL in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block the plate with 1% BSA in PBS for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Inhibition Reaction:

-

In a separate plate, pre-incubate biotinylated recombinant human IL-17A (50 ng/mL) with serial dilutions of this compound for 1 hour at room temperature.

-

Transfer the mixture to the IL-17RA coated plate.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

-

Data Presentation:

| Concentration of this compound (nM) | Absorbance (450 nm) | % Inhibition |

| 0 (No IL-17A) | 0.052 | 100 |

| 0 (IL-17A only) | 1.895 | 0 |

| 1 | 1.850 | 2.4 |

| 10 | 1.762 | 7.0 |

| 100 | 1.137 | 40.0 |

| 1000 | 0.246 | 87.0 |

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Principle: To evaluate the ability of the compound to inhibit the development of Th17 cells from primary naïve T cells cultured under Th17-polarizing conditions.

Methodology:

-

Isolation of Naïve CD4+ T Cells:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Enrich for naïve CD4+ T cells using a negative selection magnetic bead-based kit.

-

-

T Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody (5 µg/mL).

-

Seed naïve CD4+ T cells at 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Add anti-CD28 antibody (2 µg/mL) and a Th17 polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-1β, IL-23).

-

Add serial dilutions of this compound.

-

Culture for 3-5 days at 37°C.

-

-

Restimulation and Intracellular Staining:

-

Restimulate the cells with PMA (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and stain for surface CD4.

-

Fix and permeabilize the cells, then stain for intracellular IL-17A.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

-

Data Presentation:

| Condition | Concentration of this compound (nM) | % of CD4+IL-17A+ Cells |

| Unstimulated | 0 | 0.2 |

| Th17 Polarized | 0 | 15.8 |

| Th17 Polarized | 10 | 12.5 |

| Th17 Polarized | 100 | 6.3 |

| Th17 Polarized | 1000 | 1.1 |

Logical Relationship Diagram:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]

- 3. researchgate.net [researchgate.net]

- 4. antbioinc.com [antbioinc.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. revvity.com [revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for In Vivo Evaluation of IL-17 Modulator 1 Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] IL-17 modulator 1 disodium (B8443419) is an orally active and highly efficacious modulator of IL-17, identified from patent WO 2020127685.[3] It holds therapeutic promise for conditions such as psoriasis, ankylosing spondylitis, and psoriatic arthritis.[3] This document provides detailed application notes and standardized protocols for the in vivo evaluation of IL-17 modulator 1 disodium in established animal models of psoriasis, rheumatoid arthritis, and multiple sclerosis. The methodologies outlined here are designed to assess the efficacy, mechanism of action, and dose-response of this novel oral IL-17 modulator.

Mechanism of Action: The IL-17 Signaling Pathway

IL-17A, a key member of the IL-17 family, is primarily produced by T helper 17 (Th17) cells.[1] It signals through a receptor complex composed of IL-17RA and IL-17RC subunits.[4] This interaction recruits an adaptor protein, Act1, which in turn activates downstream signaling cascades, including NF-κB and MAPK pathways.[5] This signaling leads to the production of various pro-inflammatory cytokines and chemokines, resulting in the recruitment of neutrophils and other immune cells to the site of inflammation, thereby perpetuating tissue damage.[1] IL-17 modulators aim to interrupt this cascade by preventing IL-17 from binding to its receptor, thus mitigating the inflammatory response.[1]

General In Vivo Experimental Workflow

The evaluation of a novel oral IL-17 modulator typically follows a standardized workflow. This involves animal acclimatization, induction of the disease model, baseline measurements, randomization into treatment groups, daily oral administration of the compound, regular monitoring of clinical signs, and terminal sample collection for detailed analysis.

I. Psoriasis-Like Skin Inflammation Model

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including the central role of the IL-23/IL-17 axis.[6]

Experimental Protocol

-

Animals: 8-12 week old BALB/c or C57BL/6 mice.

-

Acclimatization: House animals for at least one week under standard conditions before the experiment.

-

Induction:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7 consecutive days.

-

-

Treatment:

-

Begin daily oral gavage of this compound (or vehicle control) one day prior to or on the same day as the first imiquimod application.

-

Continue daily treatment until the end of the experiment.

-

-

Monitoring and Endpoints:

-

Daily: Measure body weight. Score the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness, each on a scale of 0-4.

-

Endpoint (Day 6-8): Euthanize mice and collect skin and spleen samples.

-

-

Analysis:

-

Histology: Analyze H&E stained skin sections for epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Immunohistochemistry: Stain for immune cell markers (e.g., CD3 for T cells, Ly6G for neutrophils).

-

Gene Expression: Use qRT-PCR on skin homogenates to measure mRNA levels of IL-17A, IL-23, and other relevant cytokines.

-

Data Presentation: Expected Outcomes

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Mean PASI Score (Day 6) | 10.5 ± 0.8 | 6.2 ± 0.6 | 3.1 ± 0.4** |

| Epidermal Thickness (µm) | 120 ± 15 | 75 ± 10 | 40 ± 8 |

| Skin IL-17A mRNA (fold change) | 50 ± 7 | 22 ± 5* | 8 ± 3 |

| Neutrophil Infiltration Score | 3.5 ± 0.5 | 1.8 ± 0.3 | 0.7 ± 0.2** |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative mean ± SEM. |

II. Rheumatoid Arthritis Model

Collagen-Induced Arthritis (CIA) is a widely used animal model for rheumatoid arthritis that shares many immunological and pathological features with the human disease, including a significant role for Th17 cells and IL-17.[7][8]

Experimental Protocol

-

Animals: 8-10 week old male DBA/1 mice.

-

Acclimatization: House animals for at least one week.

-

Immunization (Day 0):

-

Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify CII with Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion as a booster.

-

-

Treatment:

-

Begin daily oral gavage of this compound (or vehicle) from the day of the booster immunization (prophylactic) or upon disease onset (therapeutic).

-

-

Monitoring and Endpoints:

-

From Day 21: Monitor mice 3-4 times weekly for signs of arthritis.

-

Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=swelling of one digit, 2=mild swelling of the paw, 3=moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure paw thickness using a digital caliper.

-

-

Analysis (Endpoint ~Day 40-50):

-

Histology: Analyze H&E and Safranin O stained sections of joints for inflammation, pannus formation, and cartilage/bone erosion.

-

Serum Analysis: Measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., IL-6, TNF-α).

-

Data Presentation: Expected Outcomes

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Mean Clinical Score (Day 42) | 11.2 ± 1.5 | 7.1 ± 1.1 | 3.5 ± 0.8** |

| Mean Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.9 ± 0.2 | 2.2 ± 0.2 |

| Incidence of Arthritis (%) | 100% | 80% | 50% |

| Histological Erosion Score | 3.2 ± 0.4 | 1.9 ± 0.3 | 0.9 ± 0.2 |

| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative mean ± SEM. |

III. Multiple Sclerosis Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a T-cell mediated autoimmune disease of the central nervous system (CNS).[9] The IL-17 pathway is critical for initiating the inflammatory cascade that leads to demyelination and nerve damage.[9][10]

Experimental Protocol

-

Animals: 8-12 week old female C57BL/6 mice.

-

Acclimatization: House animals for at least one week.

-

Induction (Day 0):

-

Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Inject 200 µL of the emulsion subcutaneously over two sites on the flank.

-

Administer Pertussis toxin (200-300 ng) intraperitoneally on Day 0 and Day 2.

-

-

Treatment:

-

Begin daily oral gavage of this compound (or vehicle) starting from Day 3 post-immunization (prophylactic) or upon the first signs of disease (therapeutic).

-

-

Monitoring and Endpoints:

-

Daily: Monitor body weight and clinical signs of EAE using a standard 0-5 scale (0=normal; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund).

-

-

Analysis (Endpoint ~Day 20-30):

-

Histology: Analyze spinal cord sections (Luxol Fast Blue and H&E stains) for inflammatory cell infiltration and demyelination.

-

Flow Cytometry: Isolate mononuclear cells from the CNS and analyze for populations of Th1 and Th17 cells.

-

Data Presentation: Expected Outcomes

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Peak Mean Clinical Score | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2** |

| Day of Onset | 11.2 ± 0.7 | 14.5 ± 0.9 | 17.1 ± 1.0 |

| Maximum Weight Loss (%) | 22 ± 3% | 14 ± 2%* | 8 ± 1.5% |

| CNS Inflammatory Infiltrates | 3.8 ± 0.5 | 2.0 ± 0.4 | 0.9 ± 0.3** |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative mean ± SEM. |

Logical Relationship of IL-17 Modulation in Disease Models

Targeting IL-17 with a modulator like this compound is expected to disrupt the core inflammatory processes common to these diverse autoimmune models. By blocking IL-17 signaling, the modulator reduces key downstream effects such as neutrophil recruitment and pro-inflammatory cytokine production, leading to a measurable improvement in clinical and pathological outcomes across skin, joint, and CNS autoimmune diseases.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonization of IL-17A Attenuates Skin Inflammation and Vascular Dysfunction in Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IL-17 producing T cells in mouse models of multiple sclerosis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols: Techniques for Measuring IL-17 Modulator 1 Disodium Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The IL-17 Signaling Axis in Inflammatory Disease

Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens and in the pathogenesis of numerous autoimmune and chronic inflammatory diseases.[1][2] The most studied member, IL-17A, is a key cytokine produced predominantly by T helper 17 (Th17) cells.[1][3] Upon binding to its receptor complex (IL-17RA/IL-17RC) on various cell types, including keratinocytes, fibroblasts, and endothelial cells, IL-17A triggers a signaling cascade that induces the production of other inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides.[1][4][5] This amplification of the inflammatory response leads to the recruitment of neutrophils and other immune cells to the site of inflammation.[5][6]

Dysregulation of the IL-17 pathway is a hallmark of several immune-mediated inflammatory diseases, most notably psoriasis, psoriatic arthritis, and ankylosing spondylitis.[7][8] In psoriasis, elevated levels of IL-17A in the skin lead to keratinocyte hyperproliferation, epidermal thickening (acanthosis), and the characteristic formation of psoriatic plaques.[4][9] Consequently, inhibiting the IL-17A signaling pathway has become a highly successful therapeutic strategy.[2][7]

Measuring the efficacy of novel therapeutics, such as IL-17 Modulator 1 Disodium, requires a multi-faceted approach employing a range of in vitro, in vivo, and clinical assessment techniques. These methods are designed to quantify the modulator's ability to inhibit IL-17A-mediated biological activities at the molecular, cellular, and organismal levels. This document provides detailed protocols and application notes for key assays used to determine the efficacy of IL-17 modulators.

IL-17A Signaling Pathway

The diagram below illustrates the canonical IL-17A signaling pathway. IL-17A binds to its receptor complex, initiating downstream signaling through Act1 and TRAF6, leading to the activation of transcription factors like NF-κB and C/EBPβ. This results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators that drive inflammatory responses.

In Vitro Efficacy Assays

In vitro assays are essential for the initial screening and characterization of IL-17 modulators. They provide quantitative data on the compound's ability to interfere with specific steps in the IL-17 signaling cascade in a controlled cellular environment.

Overview of In Vitro Methods

A variety of cell-based and biochemical assays can be employed to measure the efficacy of an IL-17 modulator. The choice of assay depends on the specific mechanism of action being investigated.

| Assay Type | Principle | Typical Readout | Key Advantages | Reference |

| Cell-Based Neutralization Assay | Measures the ability of the modulator to inhibit IL-17A-induced production of downstream cytokines/chemokines (e.g., IL-6, CXCL1/Gro-α, IL-8) in responsive cell lines (e.g., fibroblasts, keratinocytes). | ELISA, Luminex, HTRF | High physiological relevance; measures functional antagonism. | [8][10][11] |

| Receptor-Ligand Binding Assay | Quantifies the modulator's capacity to block the physical interaction between IL-17A and its receptor, IL-17AR. | Colorimetric, FRET, HTRF | Direct measure of target engagement; useful for screening. | [5][12] |

| Reporter Gene Assay | Uses a cell line engineered with a reporter gene (e.g., luciferase) under the control of an IL-17-responsive promoter (e.g., NF-κB). Inhibition of signal is measured as a decrease in reporter activity. | Luminescence, Fluorescence | High-throughput; sensitive measure of pathway inhibition. | [13] |

| Cytokine Secretion Assay | Directly measures the secretion of IL-17A from stimulated immune cells (e.g., Th17 cells) to assess modulators that may affect cytokine production or release. | ELISpot, Flow Cytometry | Useful for studying effects on IL-17 producing cells. | [3] |

Experimental Protocol: Cell-Based IL-6/CXCL1 Neutralization Assay

This protocol details a widely used functional assay to determine the inhibitory potency (IC50) of this compound. It uses a fibroblast cell line that produces IL-6 or CXCL1 in response to IL-17A stimulation.[8][10]

Objective: To quantify the dose-dependent inhibition of IL-17A-induced IL-6 (or CXCL1) secretion by this compound.

Materials:

-